1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine
Overview
Description
1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine is a chemical compound with the molecular formula C21H33N3O2 and a molecular weight of 359.51 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Preparation Methods
The synthesis of tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-benzylpiperazine with tert-butyl 4-methylpiperidine-1-carboxylate under specific conditions . The reaction typically requires the use of solvents such as methanol and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine can be compared with other similar compounds, such as:
- Tert-butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 2-((4-benzylpiperazin-1-yl)sulfonyl)acetate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
IUPAC Name |
tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-21(2,3)27-20(26)24-12-10-22(4,11-13-24)25-16-14-23(15-17-25)18-19-8-6-5-7-9-19/h5-9H,10-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWDLBFPPGSCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674295 | |
Record name | tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189489-52-8 | |
Record name | tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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